

Thermodynamic Properties of 1-butyl-4-methoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Benzene, 1-butyl-4-methoxy-

Cat. No.: B097505

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 1-butyl-4-methoxybenzene (CAS No: 18272-84-9), a compound of interest in various fields of chemical research and development. Due to the limited availability of direct experimental data for this specific molecule, this guide combines predicted values from established computational methods with detailed descriptions of the standard experimental protocols used to determine such properties for structurally similar aromatic ethers. This approach offers a robust framework for understanding and utilizing the thermodynamic behavior of 1-butyl-4-methoxybenzene in research and process development.

Core Thermodynamic Data

The thermodynamic properties of 1-butyl-4-methoxybenzene are crucial for a range of applications, from predicting its behavior in chemical reactions to designing separation and purification processes. The following tables summarize key predicted thermodynamic data, primarily derived from the Joback group contribution method, which is a well-established estimation technique.^[1]

Table 1: Key Thermodynamic Properties of 1-butyl-4-methoxybenzene^[1]

Property	Symbol	Value	Unit	Method
Molar Mass	M	164.24	g/mol	-
Normal Boiling Point	T _b	505.16	K	Joback
Normal Melting Point	T _f	274.90	K	Joback
Critical Temperature	T _c	706.73	K	Joback
Critical Pressure	P _c	2563.69	kPa	Joback
Critical Volume	V _c	0.561	m ³ /kmol	Joback
Enthalpy of Formation (Ideal Gas, 298.15 K)	ΔfH°(g)	-177.53	kJ/mol	Joback
Gibbs Free Energy of Formation (Ideal Gas, 298.15 K)	ΔfG°(g)	39.52	kJ/mol	Joback
Enthalpy of Vaporization (at T _b)	ΔvapH	45.43	kJ/mol	Joback
Enthalpy of Fusion	ΔfusH	19.09	kJ/mol	Joback

Table 2: Temperature-Dependent Ideal Gas Heat Capacity (C_p)[1]

Temperature (K)	Ideal Gas Heat Capacity (J/mol·K)	Method
505.16	326.06	Joback
538.75	341.32	Joback
572.35	355.85	Joback
605.94	369.68	Joback
639.54	382.80	Joback
673.13	395.24	Joback
706.73	407.02	Joback

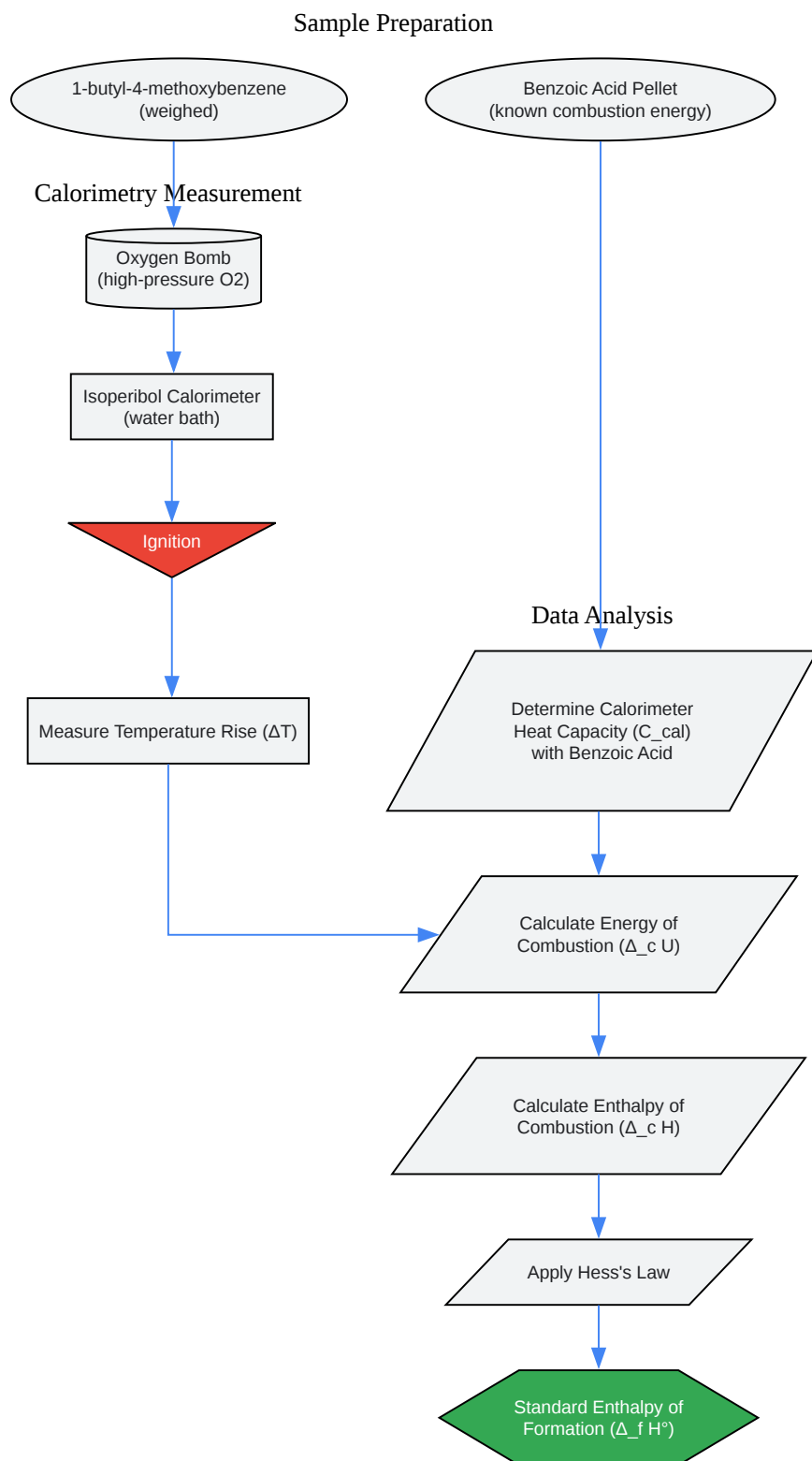
Experimental Protocols for Thermodynamic Characterization

While the data presented above are computational estimates, their experimental determination would follow well-established protocols. The following sections detail the standard methodologies for measuring the key thermodynamic properties of organic compounds like 1-butyl-4-methoxybenzene.

Enthalpy of Formation ($\Delta_f H^\circ$)

The standard enthalpy of formation is typically determined indirectly through combustion calorimetry.

Experimental Workflow: Bomb Calorimetry



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Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.

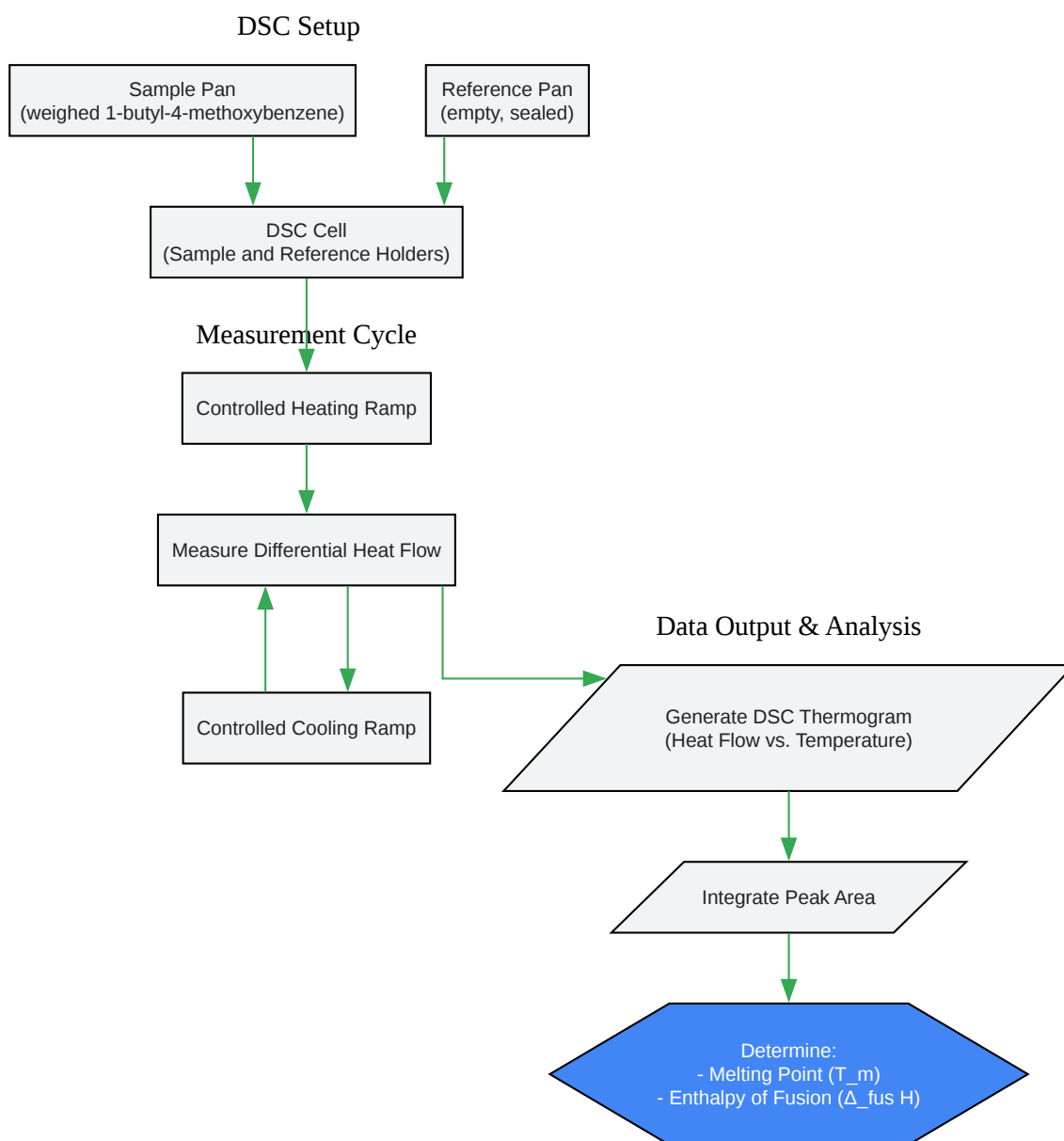
Methodology:

- **Calibration:** The heat capacity of the calorimeter system is determined by combusting a certified standard, typically benzoic acid, for which the energy of combustion is precisely known.
- **Sample Preparation:** A precisely weighed sample of 1-butyl-4-methoxybenzene is placed in a crucible within a high-pressure stainless steel vessel, the "bomb."
- **Combustion:** The bomb is sealed, filled with high-pressure oxygen (typically ~30 atm), and submerged in a known volume of water in the calorimeter. The sample is ignited electrically.
- **Measurement:** The temperature change of the water is meticulously recorded.
- **Calculation:** The energy of combustion at constant volume ($\Delta_c U$) is calculated from the temperature rise and the heat capacity of the calorimeter. This is then corrected to obtain the enthalpy of combustion at constant pressure ($\Delta_c H$).
- **Hess's Law:** The standard enthalpy of formation of the compound is calculated using Hess's law, from the standard enthalpies of formation of the combustion products ($\text{CO}_2(\text{g})$ and $\text{H}_2\text{O}(\text{l})$).

Phase Transition Properties (Enthalpy of Fusion, Melting Point)

Differential Scanning Calorimetry (DSC) is the primary technique for studying phase transitions.

Experimental Workflow: Differential Scanning Calorimetry (DSC)



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Caption: Workflow for measuring phase transition properties using DSC.

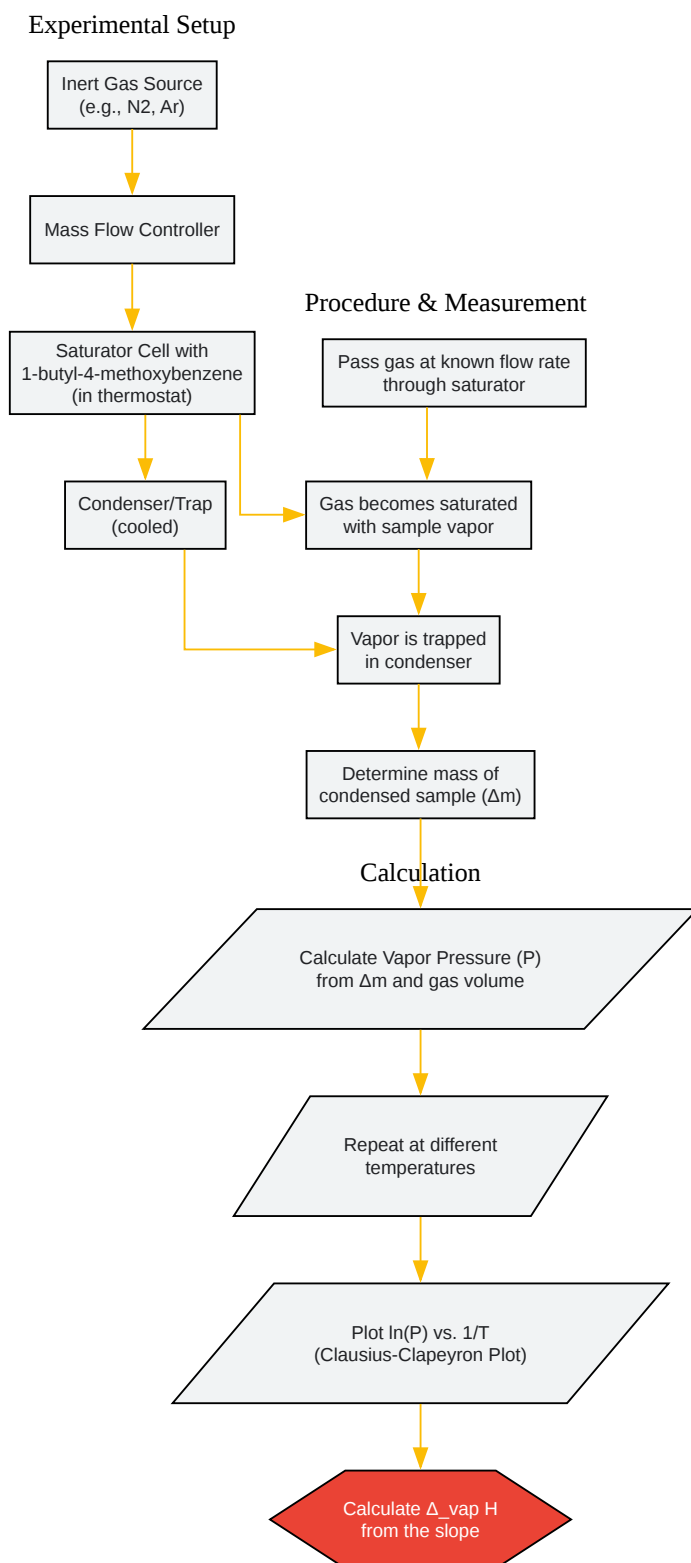
Methodology:

- **Sample Preparation:** A small, accurately weighed sample (typically 1-10 mg) of 1-butyl-4-methoxybenzene is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
- **Temperature Program:** The sample and reference pans are placed in the DSC cell and subjected to a controlled temperature program, which includes heating and cooling cycles at a constant rate (e.g., 10 K/min).
- **Measurement:** The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
- **Analysis:** A phase transition, such as melting, appears as a peak in the DSC thermogram (a plot of heat flow versus temperature).
 - **Melting Point (T_m):** Determined from the onset or peak temperature of the endothermic melting peak.
 - **Enthalpy of Fusion ($\Delta_{fus}H$):** Calculated by integrating the area of the melting peak.

Vapor Pressure and Enthalpy of Vaporization ($\Delta_{vap}H$)

For compounds with low to moderate volatility like 1-butyl-4-methoxybenzene, static methods or transpiration methods are suitable for determining vapor pressure as a function of temperature.

Experimental Workflow: Transpiration Method



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Caption: Workflow for measuring vapor pressure via the transpiration method.

Methodology:

- **Setup:** A stream of an inert gas (e.g., nitrogen or argon) is passed at a precisely controlled, slow flow rate through the liquid sample of 1-butyl-4-methoxybenzene, which is maintained at a constant temperature in a thermostat.
- **Saturation:** The gas stream becomes saturated with the vapor of the compound.
- **Condensation:** The gas-vapor mixture is then passed through a cold trap where the vapor condenses.
- **Quantification:** The amount of condensed vapor is determined gravimetrically or by chromatographic analysis.
- **Vapor Pressure Calculation:** The partial pressure of the substance, which is equal to its vapor pressure at that temperature, is calculated from the mass of the transported substance and the total volume of the inert gas that passed through.
- **Enthalpy of Vaporization:** The procedure is repeated at several temperatures. The enthalpy of vaporization ($\Delta_{\text{vap}}H$) is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.

Heat Capacity (C_p)

Adiabatic calorimetry is a highly accurate method for determining the heat capacity of liquids.

Methodology:

- **Apparatus:** A known mass of the liquid sample is placed in a sealed calorimetric vessel. This vessel is equipped with a precision thermometer and a heater. The vessel is housed within an adiabatic shield, which is a surrounding jacket whose temperature is continuously and automatically adjusted to match the temperature of the sample vessel.
- **Measurement:** A precisely measured amount of electrical energy is supplied to the heater, causing a small increase in the temperature of the sample.

- **Adiabatic Condition:** By maintaining the shield at the same temperature as the sample, heat exchange between the calorimeter and its surroundings is minimized.
- **Calculation:** The heat capacity of the sample is calculated from the amount of electrical energy supplied and the resulting temperature rise, after accounting for the heat capacity of the vessel itself (which is determined in separate calibration experiments). Measurements are repeated over the desired temperature range to determine the temperature dependence of the heat capacity.

Conclusion

This technical guide provides essential thermodynamic data for 1-butyl-4-methoxybenzene based on reliable prediction methods and outlines the standard experimental protocols for their verification. For researchers and professionals in drug development and chemical synthesis, this information is fundamental for modeling, process design, and safety assessments. While direct experimental values for this specific compound are not readily available in the literature, the methodologies described herein for analogous compounds provide a clear and accurate roadmap for any future experimental characterization.

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References

- 1. 2024.sci-hub.se [2024.sci-hub.se]
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